Comparative Potency Against Triple-Mutant EGFR-Driven Cells
In a direct head-to-head comparison, Egfr-IN-97 (compound 6q) demonstrated superior inhibitory activity against NCI-H1975 cells expressing the EGFR L858R/T790M/C797S triple mutant relative to the clinical standard osimertinib and the allosteric inhibitor JBJ-04-125-02 [1].
| Evidence Dimension | Cell viability inhibition (IC50) |
|---|---|
| Target Compound Data | 0.82 μM |
| Comparator Or Baseline | Osimertinib (2.94 μM), JBJ-04-125-02 (3.66 μM), Osimertinib + JBJ-04-125-02 (1.25 μM) |
| Quantified Difference | 3.6-fold more potent than osimertinib; 4.5-fold more potent than JBJ-04-125-02; 1.5-fold more potent than the combination of osimertinib and JBJ-04-125-02 |
| Conditions | NCI-H1975 cells engineered to express EGFR L858R/T790M/C797S; 72-hour MTT assay |
Why This Matters
This quantitative advantage against a clinically relevant resistance mutation informs the selection of Egfr-IN-97 as a superior tool compound for modeling and targeting osimertinib-resistant NSCLC.
- [1] Hu, L., Shi, S., Song, X., Ma, F., Ji, O., & Qi, B. (2023). Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. European Journal of Medicinal Chemistry, 265, 116074. View Source
